molecular formula C13H19NO2 B14810942 6-Tert-butyl-3-cyclopropoxy-2-methoxypyridine CAS No. 1243409-59-7

6-Tert-butyl-3-cyclopropoxy-2-methoxypyridine

Cat. No.: B14810942
CAS No.: 1243409-59-7
M. Wt: 221.29 g/mol
InChI Key: VBHPCIZHWZKXFH-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-cyclopropoxy-2-methoxypyridine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-3-cyclopropoxy-2-methoxypyridine typically involves the reaction of pyridine derivatives with tert-butyl, cyclopropoxy, and methoxy substituents. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-3-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

6-Tert-butyl-3-cyclopropoxy-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Tert-butyl-3-cyclopropoxy-2-methoxypyridine is unique due to its specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

1243409-59-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

6-tert-butyl-3-cyclopropyloxy-2-methoxypyridine

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11-8-7-10(12(14-11)15-4)16-9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

VBHPCIZHWZKXFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)OC2CC2)OC

Origin of Product

United States

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